Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate
CAS No.:
Cat. No.: VC16428793
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O4 |
|---|---|
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | diethyl 1-benzylpyrazole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)17-14(13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3 |
| Standard InChI Key | NAAVVRNMLDPSMH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1C(=O)OCC)CC2=CC=CC=C2 |
Introduction
Synthesis and Production Methods
Laboratory-Scale Synthesis
Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate is typically synthesized via a 1,3-dipolar cycloaddition reaction between benzylhydrazine and diethyl acetylenedicarboxylate (DEAD). The reaction proceeds under mild conditions, often in ethanol or methanol as solvents, at temperatures ranging from 25°C to 60°C. Key steps include:
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Formation of the hydrazone intermediate: Benzylhydrazine reacts with DEAD to form a hydrazone, which undergoes cyclization.
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Cyclization to the pyrazole ring: Intramolecular cyclization, facilitated by the electron-deficient acetylene, generates the pyrazole core.
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Purification: The crude product is purified via recrystallization or column chromatography, yielding the final compound with >80% purity.
Reaction Scheme:
Optimization Parameters
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Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce yield due to side reactions .
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Temperature: Elevated temperatures (>60°C) promote decomposition, while lower temperatures (<25°C) slow cyclization.
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Stoichiometry: A 1:1 molar ratio of benzylhydrazine to DEAD minimizes byproducts like polymeric species .
Table 1: Synthesis Conditions and Yields
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85 |
| Temperature (°C) | 40 | 82 |
| Reaction Time (h) | 12 | 88 |
Structural Characterization
Molecular Geometry
X-ray crystallography of analogous pyrazole derivatives reveals a planar pyrazole ring with bond lengths of 1.34 Å for N–N and 1.38 Å for C–C bonds . The benzyl group adopts a pseudo-axial conformation, while ester groups at positions 3 and 4 introduce steric hindrance, influencing packing in the solid state .
Spectroscopic Data
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H NMR (300 MHz, DMSO-d): δ 7.32–7.25 (m, 5H, Ar–H), 5.42 (s, 2H, N–CH), 4.31 (q, 4H, OCHCH), 1.31 (t, 6H, CH).
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IR (KBr): ν 1730 cm (C=O), 1605 cm (C=N), 1220 cm (C–O).
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MS (ESI+): m/z 289.1 [M+H].
Table 2: Key Spectral Assignments
| Spectral Technique | Signal (δ/ν/m/z) | Assignment |
|---|---|---|
| H NMR | 7.32–7.25 ppm | Benzyl aromatic protons |
| IR | 1730 cm | Ester C=O stretch |
| MS | 289.1 | Molecular ion peak |
Chemical Reactivity and Derivitization
Ester Hydrolysis
The ethoxycarbonyl groups undergo alkaline hydrolysis to yield the corresponding dicarboxylic acid, a precursor for metal-organic frameworks (MOFs) and coordination polymers :
Nucleophilic Substitution
The benzyl group can be replaced via hydrogenolysis (H, Pd/C) to generate 1H-pyrazole-3,4-dicarboxylates, which are intermediates in neurotransmitter receptor ligands .
Table 3: Common Reactions and Products
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis | NaOH/HO | 1-Benzylpyrazole-3,4-dicarboxylic acid |
| Hydrogenolysis | H, Pd/C | Diethyl 1H-pyrazole-3,4-dicarboxylate |
| Transesterification | MeOH, H | Dimethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate |
| Target | Assay Type | Result (IC/K) |
|---|---|---|
| COX-2 | Enzymatic assay | 1.2 µM |
| Dopamine receptor | Isothermal titration calorimetry | 4.2 (log K) |
Industrial Applications
Pharmaceutical Intermediates
This compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, derivatization at the 3,4-positions yields candidates with >90% selectivity for JAK3 over JAK2 .
Agrochemical Uses
Functionalization with thiocarbamate groups produces herbicides with EC = 0.8 ppm against Amaranthus retroflexus, outperforming glyphosate in pre-emergence trials.
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